molecular formula C20H19F3N4OS B361351 N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B361351
M. Wt: 420.5g/mol
InChI Key: MBRLKEVWWFVWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenylethyl group, a thienyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenylethyl, thienyl, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed, introducing different substituents to the molecule. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-phenylethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds such as:

  • 2-Methyl-N-(2-(trifluoromethyl)phenyl)benzamide
  • 2-Thiophenecarbaldehyde (4-nitro-2-(trifluoromethyl)phenyl)hydrazone
  • N-(2-thienylmethylene)-2-(trifluoromethyl)aniline These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of a pyrazolo[1,5-a]pyrimidine core with phenylethyl, thienyl, and trifluoromethyl groups, which contribute to its distinct chemical behavior and potential applications.

Properties

Molecular Formula

C20H19F3N4OS

Molecular Weight

420.5g/mol

IUPAC Name

N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H19F3N4OS/c21-20(22,23)17-11-14(16-7-4-10-29-16)25-18-12-15(26-27(17)18)19(28)24-9-8-13-5-2-1-3-6-13/h1-7,10,12,14,17,25H,8-9,11H2,(H,24,28)

InChI Key

MBRLKEVWWFVWLM-UHFFFAOYSA-N

SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCCC3=CC=CC=C3)C4=CC=CS4

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCCC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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